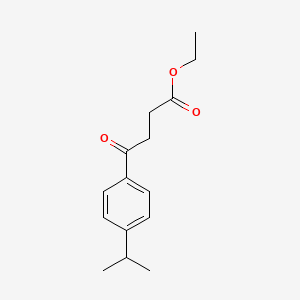

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate is a chemical compound. It is related to 4-Isopropylphenol, an organic compound with the formula (CH3)2CHC6H4OH . The molecule consists of an isopropyl group affixed to the para position of phenol . The compound is produced by the alkylation of phenol with propylene and is relevant to the production of the commodity chemical bisphenol A (BPA) .

Applications De Recherche Scientifique

Synthesis Applications

- Intermediate for Antiobesity Agents : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in synthesizing antiobesity agent rimonabant, was obtained from p-chloropropiophenone by enamination and subsequent condensation, demonstrating the utility of similar structures in drug synthesis (Hao Zhi-hui, 2007).

- Asymmetric Synthesis : Ethyl (R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was synthesized using an asymmetric aldol reaction, illustrating the potential for creating optically active compounds (Wang Jin-ji, 2014).

Catalysis and Green Chemistry

- Enantioselective Hydrogenation : Ethyl 4-chloro-3-oxobutyrate's enantioselective hydrogenation in ionic liquid systems with the chiral catalyst Ru-BINAP showcases the role of similar compounds in asymmetric catalysis, enhancing both yield and selectivity (E. V. Starodubtseva et al., 2004).

- Bioreduction Optimization : The design of the optimal time-varying operating pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast into ethyl (S)-4-chloro-3-hydroxybutyrate provides insights into process optimization in bioreduction, aiming for higher yield and optical purity (Junghui Chen et al., 2002).

Material Science

- Synthesis of Pyrazole Derivatives : Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized showcasing the potential of similar ethyl esters in creating novel materials with potential applications in pharmaceuticals and beyond (D. Achutha et al., 2017).

Propriétés

IUPAC Name |

ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-18-15(17)10-9-14(16)13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERROGKUJROXFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565182 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate | |

CAS RN |

26803-60-1 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.